7-Methyl-1H-indazol-4-ol

Descripción general

Descripción

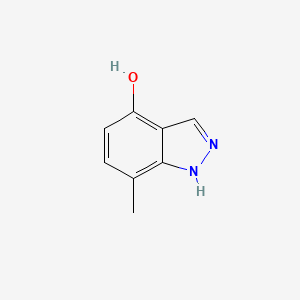

7-Methyl-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methyl group at the 7th position and a hydroxyl group at the 4th position in the indazole ring structure imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by a Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under an O2 atmosphere . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of transition metal-catalyzed reactions, which generally produce good to excellent yields with minimal byproducts .

Análisis De Reacciones Químicas

Types of Reactions: 7-Methyl-1H-indazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The methyl and hydroxyl groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives

Actividad Biológica

7-Methyl-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methyl group at the 7-position and a hydroxyl group at the 4-position of the indazole ring, which contributes to its unique biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Research indicates that indazole derivatives exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.

- Anticancer Properties : Some studies have shown that indazole compounds can inhibit cancer cell proliferation, indicating a potential role for this compound in cancer therapy.

- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted on various indazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for this compound was found to be effective against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell cycle progression.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Neuroprotective Effects

Research into the neuroprotective effects of indazole derivatives indicates that they may reduce oxidative stress and inflammation in neuronal cells. In a model of neuronal injury, treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of indazole derivatives in clinical settings. For instance:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of an indazole derivative similar to this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates.

- Case Study on Cancer Treatment : A cohort study involving patients with advanced breast cancer treated with an indazole-based regimen showed promising results in tumor reduction and improvement in quality of life.

Aplicaciones Científicas De Investigación

Antitumor Activity

Overview : Numerous studies have highlighted the potential of indazole derivatives, including 7-Methyl-1H-indazol-4-ol, as effective antitumor agents. These compounds often exhibit their effects through inhibition of specific kinases involved in cancer progression.

Key Findings :

- Inhibition of Polo-like Kinase 4 (PLK4) : Research indicates that certain indazole derivatives can act as potent inhibitors of PLK4, a kinase associated with tumor growth. For instance, a derivative showed nanomolar inhibition against PLK4 and effectively reduced HCT116 colon cancer cell growth in vivo .

- Pim Kinase Inhibition : A systematic study revealed that derivatives of this compound demonstrated strong inhibitory effects against pan-Pim kinases, which play a crucial role in cell survival and proliferation. One compound exhibited IC50 values in the low nanomolar range against these kinases .

| Compound | Target Kinase | IC50 (nM) | Cancer Type |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Colon Cancer |

| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | Multiple |

Therapeutic Uses

Estrogen Receptor Modulation : The compound has been investigated for its role in modulating estrogen receptors, particularly estrogen receptor beta (ERβ). Compounds derived from indazoles may serve as selective estrogen receptor modulators (SERMs), which can be beneficial for treating estrogen-related disorders such as certain cancers and metabolic diseases .

Potential Applications :

- Cancer Therapy : Given its ability to inhibit crucial kinases and enzymes associated with tumor growth and immune evasion.

- Hormonal Disorders : As a SERM, it could be utilized in treating conditions mediated by estrogen deficiency or excess.

Case Studies

Several studies have documented the efficacy of indazole derivatives in clinical settings:

- Clinical Trials for Cancer Treatment : A derivative was tested in patients with BRAFV600-mutant melanoma, demonstrating well-tolerated dosages and significant antitumor activity .

- Preclinical Studies on Immune Modulation : Research showed that specific indazole derivatives could enhance the immune response against tumors by inhibiting IDO1, which could lead to improved outcomes in immunotherapy .

Propiedades

IUPAC Name |

7-methyl-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-7(11)6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADSPRCRWDQADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694593 | |

| Record name | 7-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858227-44-8 | |

| Record name | 7-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.